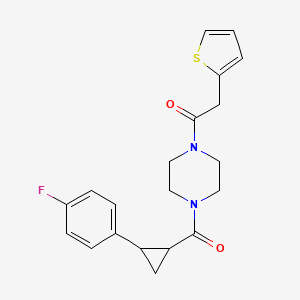
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic molecule that appears to be designed for potential pharmacological applications. It contains several functional groups, including a cyclopropane ring, a piperazine moiety, and a thiophene ring, which are often found in drug molecules due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 1-(4-Chlorophenyl)cyclopropylmethanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield piperazine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methods used for similar compounds suggest that reductive amination could be a key step in its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a fluorophenyl group, which is known to influence the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability. The cyclopropane ring is a structural motif that can impart rigidity to the molecule, potentially affecting its binding to biological targets. The piperazine ring is a versatile linker that is often used in drug design to connect pharmacophores or to improve solubility and bioavailability.
Chemical Reactions Analysis
The electrochemical synthesis of related arylthiobenzazoles involved the oxidation of a similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . The electrochemically generated p-quinone imine intermediate participates in a Michael addition reaction, which could be a relevant reaction for the synthesis or modification of the compound . The presence of the thiophene ring in the compound could also offer additional sites for electrophilic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone are not provided, the properties of similar compounds can be inferred. The presence of the fluorine atom is likely to affect the compound's lipophilicity and electronic properties. The piperazine ring can act as a hydrogen bond donor or acceptor, influencing the compound's solubility and binding characteristics. The thiophene ring, being aromatic, contributes to the compound's planarity and electronic distribution, which can affect its reactivity and interaction with biological targets.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The compound exhibits intricate molecular interactions and conformations. For instance, a related compound demonstrated a chair conformation of the piperazine ring and specific dihedral angles, suggesting a structured spatial arrangement that could be pivotal in its reactivity and interaction with other molecules (Zhang et al., 2011). Studies on compounds with a similar structure have emphasized the role of catalysts in synthesizing medically significant derivatives, highlighting the chemical versatility and potential for creating various derivatives with different biological activities (Shakhmaev et al., 2016).
Crystallography and Chemical Analysis
Crystallographic analysis has been used to understand the geometric configuration of similar compounds, providing insights into the molecular structure and potential chemical properties (Said et al., 2020). Such studies are crucial in drug design and materials science, where the molecular arrangement can profoundly affect the compound's functionality.
Biological Activities and Pharmacological Potential
Various piperazine derivatives have been synthesized and evaluated for their biological activities. For instance, azole-containing piperazine derivatives have shown significant antibacterial, antifungal, and cytotoxic activities in vitro (Gan et al., 2010). This suggests that with proper functionalization, 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone could potentially be modified to enhance its biological activity.
Computational Studies and Docking
The design and synthesis of compounds, including those structurally related to 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, have been complemented by computational studies. These studies include quantitative structure-activity relationship (QSAR) and molecular docking, providing insights into the interaction mechanisms with biological targets and potential pharmacological profiles (Bhosale et al., 2014).
Propiedades
IUPAC Name |
1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-15-5-3-14(4-6-15)17-13-18(17)20(25)23-9-7-22(8-10-23)19(24)12-16-2-1-11-26-16/h1-6,11,17-18H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQVKMRDLAUZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

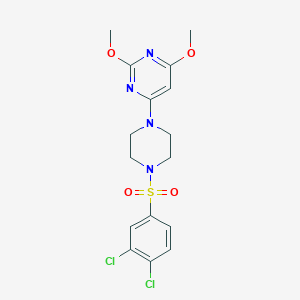
![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
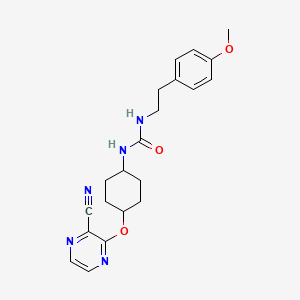
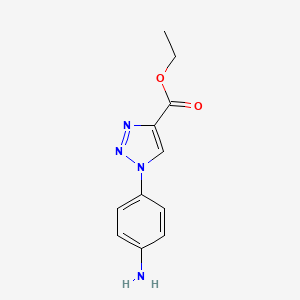
![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
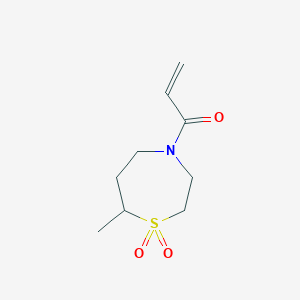
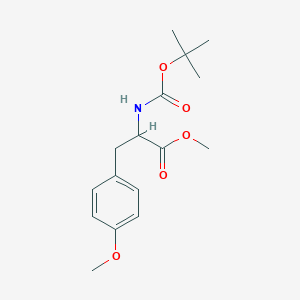
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
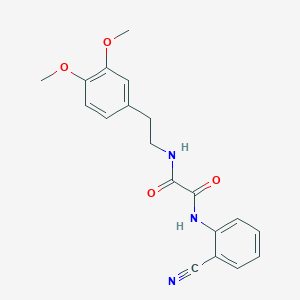
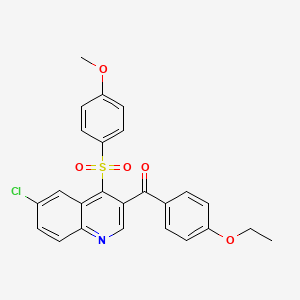
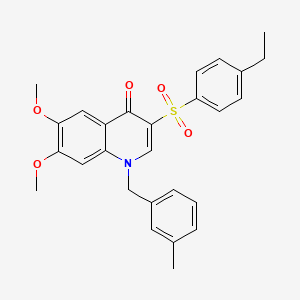
![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)